

Determining the optimal concentration of C004019 for cell culture

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Compound of Interest

Compound Name: C004019

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Application Notes and Protocols for C004019

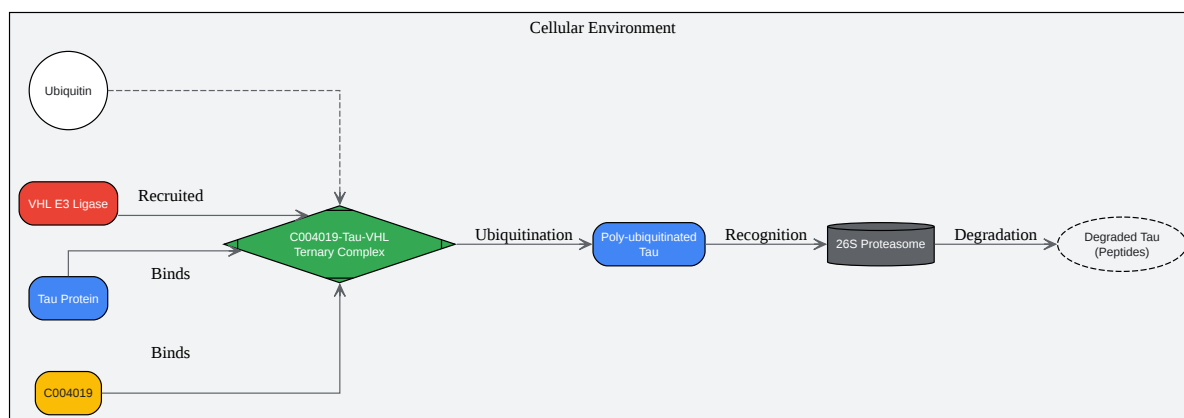
Introduction

C004019 is a novel small-molecule Proteolysis Targeting Chimera (PROTAC) designed for the selective degradation of tau protein.[1][2][3] Pathological aggregation of hyperphosphorylated tau is a hallmark of several neurodegenerative disorders, including Alzheimer's disease.[4]

C004019 functions by simultaneously binding to the target protein (tau) and an E3 ubiquitin ligase (von Hippel-Lindau, VHL), thereby inducing the ubiquitination and subsequent degradation of tau by the proteasome.[1][5][6] This targeted protein degradation approach offers a promising therapeutic strategy for tauopathies. These application notes provide detailed protocols for determining the optimal concentration of **C004019** in relevant cell culture models.

Mechanism of Action

C004019 is a chimeric molecule consisting of a ligand that binds to the tau protein, a linker, and a ligand that recruits the VHL E3 ligase.[1][5] This trimolecular complex formation facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the tau protein. Poly-ubiquitinated tau is then recognized and degraded by the 26S proteasome, leading to a reduction in total tau levels within the cell.[1][5]



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Caption: Mechanism of action of **C004019**.

Quantitative Data Summary

The following tables summarize the quantitative data for **C004019**'s effect on cell viability and tau degradation in different cell lines.

Table 1: Cell Viability after **C004019** Treatment

Cell Line	Concentration Range (µM)	Incubation Time (hours)	Assay	Result
HEK293-hTau	0.01 - 100	24	CCK-8	No significant change in cell viability[1][5]

Table 2: Tau Degradation Efficiency of **C004019**

Cell Line	IC50 (µM)	Concentration Range for Tau Reduction (µM)	Incubation Time (hours)	Method	Key Findings
HEK293-hTau	0.00785	0.01 - 20	24	Western Blot	Concentration-dependent reduction of total and phosphorylated tau[1][5][7]
SH-SY5Y	Not Reported	1 - 10	24	Western Blot	Concentration-dependent reduction of total and phosphorylated tau[1][5][7]
HEK293-3xFlag-hTau	Not Reported	Not Specified	Not Specified	Western Blot	C004019-dependent clearance of tau[5]
HEK293-EGFP-hTau	Not Reported	Not Specified	Not Specified	Western Blot	C004019-dependent clearance of tau[5]

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that gives a half-maximal response.^{[8][9]}

Experimental Protocols

Protocol 1: Determination of Optimal **C004019** Concentration for Tau Degradation

This protocol outlines the steps to determine the optimal concentration of **C004019** for inducing tau protein degradation in a selected cell line.

Materials:

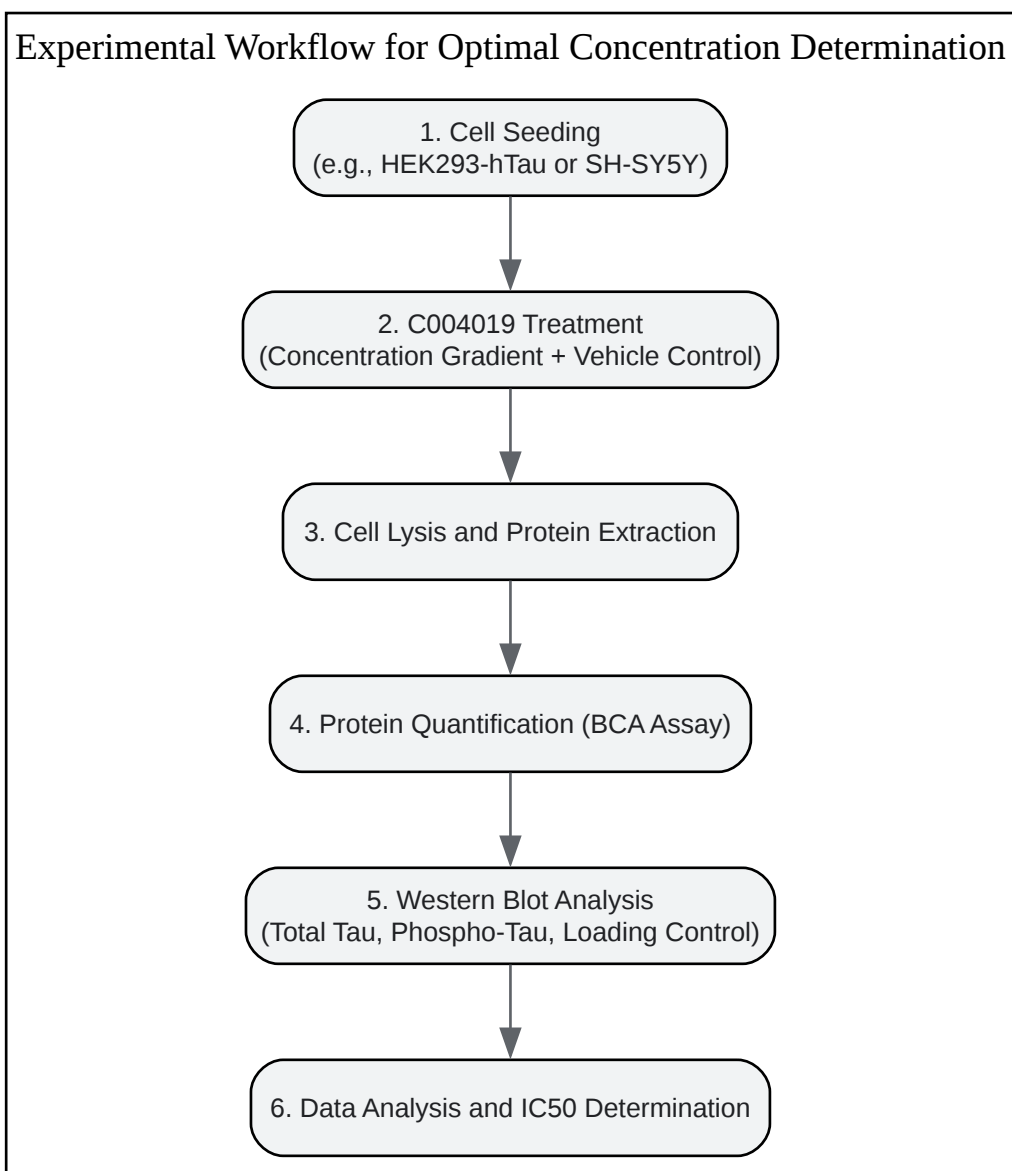
- HEK293-hTau or SH-SY5Y cells
- Dulbecco's Modified Eagle Medium (DMEM) or DME/F-12 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **C004019** (stock solution in DMSO)
- Phosphate-Buffered Saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-total Tau, anti-phospho-Tau, anti-GAPDH or β -actin)
- HRP-conjugated secondary antibodies

- Chemiluminescent substrate

Procedure:

- Cell Seeding:
 - Culture HEK293-hTau or SH-SY5Y cells in their respective growth media.[\[1\]](#)
 - Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- **C004019** Treatment:
 - Prepare serial dilutions of **C004019** in culture medium to achieve final concentrations ranging from 0.01 μ M to 20 μ M. Include a vehicle control (DMSO).
 - Aspirate the old medium from the cells and add the medium containing the different concentrations of **C004019**.
 - Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.[\[7\]](#)
- Cell Lysis:
 - After incubation, wash the cells twice with ice-cold PBS.
 - Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 30 minutes.
 - Scrape the cells and transfer the lysate to microcentrifuge tubes.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification:
 - Collect the supernatant and determine the protein concentration using a BCA protein assay.
- Western Blotting:

- Normalize the protein concentrations for all samples.
- Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis:
 - Quantify the band intensities and normalize the levels of total and phosphorylated tau to a loading control (e.g., GAPDH or β -actin).
 - Plot the normalized tau levels against the **C004019** concentration to determine the optimal concentration for tau degradation.



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Caption: Workflow for determining the optimal **C004019** concentration.

Protocol 2: Cell Viability Assay

This protocol is to assess the cytotoxicity of **C004019**.

Materials:

- HEK293-hTau or SH-SY5Y cells

- Growth medium
- 96-well plates
- **C004019** (stock solution in DMSO)
- Cell Counting Kit-8 (CCK-8) or similar viability reagent

Procedure:

- Cell Seeding:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
 - Allow cells to attach overnight.
- **C004019** Treatment:
 - Prepare serial dilutions of **C004019** in culture medium. A wide concentration range (e.g., 0.01 μ M to 100 μ M) is recommended.[1]
 - Replace the medium in the wells with the **C004019**-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
 - Incubate for 24 hours.
- Viability Assessment:
 - Add the CCK-8 reagent to each well according to the manufacturer's instructions.
 - Incubate for 1-4 hours until a color change is observed.
 - Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis:
 - Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
 - Plot cell viability against the **C004019** concentration.

Troubleshooting

- Low Tau Degradation:
 - Ensure the **C004019** is fully dissolved and the correct concentrations are used.
 - Confirm the expression of VHL E3 ligase in the cell line used.
 - Verify the activity of the proteasome. Co-treatment with a proteasome inhibitor like MG132 should rescue **C004019**-induced tau degradation.[5]
- High Variability in Results:
 - Ensure consistent cell seeding density and confluency.
 - Minimize variability in incubation times.
 - Ensure accurate pipetting, especially for serial dilutions.

Conclusion

C004019 is an effective tool for the targeted degradation of tau protein in cell culture models. The provided protocols offer a framework for researchers to determine the optimal, non-toxic concentration of **C004019** for their specific experimental needs. The IC50 for tau degradation in HEK293-hTau cells is in the low nanomolar range, highlighting the high potency of this PROTAC. Researchers should always perform a dose-response experiment to identify the optimal working concentration for their particular cell line and experimental setup.

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